Benzododecinium chloride

C21H38ClN

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C21H38ClN

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Benzododecinium chloride is a quaternary ammonium compound, specifically a cationic surfactant. Its chemical formula is , and it is often referred to by its IUPAC name, benzyl(dodecyl)dimethylazanium chloride. This compound appears as a colorless to pale yellow liquid and is soluble in water, ethanol, and acetone. It has applications primarily as an antiseptic and disinfectant, particularly in medical and industrial settings .

The synthesis of benzododecinium chloride typically involves the reaction of dodecylamine with benzyl chloride in the presence of a suitable solvent. This reaction leads to the formation of the quaternary ammonium compound through alkylation processes. The resulting product can be purified through crystallization or distillation methods to achieve the desired purity levels .

Benzododecinium chloride has diverse applications:

- Antiseptic/Disinfectant: Commonly used in wound care products.

- Industrial Cleaner: Employed in various cleaning formulations due to its surfactant properties.

- Phase Transfer Catalyst: Utilized in organic synthesis to facilitate reactions between immiscible phases .

- Biocide: Applied in agricultural settings for pest control.

Studies on benzododecinium chloride have focused on its interactions with biological membranes and microbial cells. Its cationic nature allows it to disrupt cell membranes, leading to cell lysis in susceptible organisms. Furthermore, research indicates that its efficacy can be affected by the presence of organic matter, which may inhibit its antimicrobial activity .

Benzododecinium chloride shares structural similarities with other quaternary ammonium compounds. Here are some comparable compounds:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Benzalkonium chloride | Similar cationic surfactant nature | More commonly used as a disinfectant |

| Miristalkonium chloride | Similar quaternary structure | Different alkyl chain length (tetradecyl) |

| Benzyldimethyldodecylammonium chloride | Close structural resemblance | Often used in personal care products |

Benzododecinium chloride's unique feature lies in its specific dodecyl chain length combined with a benzyl group, which influences its solubility and antimicrobial efficacy compared to these similar compounds .

Early Development of Quaternary Ammonium Compounds

The discovery of benzododecinium chloride is rooted in the broader development of QACs. Gerhard Domagk’s pioneering work on benzalkonium chloride in 1935 laid the foundation for synthetic QACs. Domagk demonstrated that alkyl benzyl dimethylammonium chlorides exhibited superior disinfectant properties compared to earlier antiseptics like carbolic acid. Benzododecinium chloride emerged as a specialized derivative optimized for enhanced stability and biocompatibility.

Chemical Structure and Stereochemical Properties

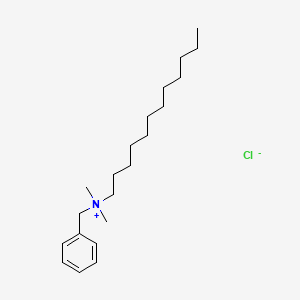

Benzododecinium chloride is a quaternary ammonium salt whose molecular formula is C₂₁H₃₈ClN and whose exact monoisotopic mass is 339.269278 Da [1]. The cationic core consists of a tetra-substituted nitrogen bearing two methyl groups, one benzylic methylene (–CH₂–C₆H₅) and one n-dodecyl chain. Because the nitrogen is tetra-hedral and carries a permanent positive charge, no inversion is possible; the molecule is achiral and exhibits zero configurational stereocentres, E/Z centers, or optical activity [2]. The formal IUPAC name is benzyl-dodecyl-dimethyl-azanium chloride, and the International Chemical Identifier (InChI) key JBIROUFYLSSYDX-UHFFFAOYSA-M is unique to the chloride salt [3].

The amphiphilic architecture—an aromatic head group juxtaposed with a saturated C₁₂ hydrophobe—underpins the compound’s pronounced surface activity and tendency to self-assemble above its critical micelle concentration. π-Electron delocalization in the benzyl ring offers a modest degree of resonance stabilization to the cation, while the absence of any heteroatoms in the dodecyl chain maximises hydrophobic interactions that drive micellization and adsorption to non-polar interfaces [4].

Physicochemical Profile

Benzododecinium chloride appears as a light-yellow waxy solid at ambient conditions and exhibits a relative density of 1.03 g/cm³ at 20 °C [5]. Key molecular parameters are collated in Table 1.

| Parameter | Value | Unit | Source |

|---|---|---|---|

| Molecular weight | 339.99 | g/mol | 1 |

| Formal charge | +1 (cation) | — | 3 |

| Log₁₀P (calculated) | 2.63 | — | 3 |

| Hydrogen-bond donors | 0 | count | 3 |

| Hydrogen-bond acceptors | 0 | count | 3 |

| Topological polar surface area | 0 | Ų | 3 |

| Rotatable bonds | 13 | count | 3 |

Thermal Stability and Phase Behavior

Differential scanning calorimetry and thermogravimetric data extracted from a manufacturer safety data sheet indicate a first‐order melting (solid–liquid) transition at 60 °C [6]. Above this temperature the compound forms a viscous isotropic melt that remains thermally stable up to roughly 120 °C, a range corroborated by independent industrial literature describing quaternary ammonium chlorides of identical chain length [7].

Beyond 120 °C slow exothermic decomposition commences, characterised by cleavage of the benzyl–nitrogen bond and liberation of toluene, trimethylamine, and long-chain alkyl fragments—an observation confirmed in model degradation experiments on benzyltrialkylammonium salts where benzododecinium chloride served as a representative substrate [8].

With respect to colloidal phase behaviour, isothermal microcalorimetry shows that aqueous solutions undergo an endothermic micelle-to-vesicle transition as ionic strength rises, analogous to the behaviour reported for benzododecinium bromide intercalated in montmorillonite, whose nanocomposite exhibits sequential dehydration at 48.6 °C, alkyl-chain scission near 320 °C, and silicate dehydroxylation above 500 °C [9]. These data imply that the chloride counter-ion does not materially alter the intrinsic hydrocarbon packing constraints of the benzododecinium cation.

The critical micelle concentration is a pivotal phase parameter. Using pyrene fluorescence and Du Nuoy tensiometry, researchers measured 8.3 mM (≈2.8 g/L) in de-ionised water at 25 °C; addition of 0.01 M calcium chloride lowers this threshold to 3.7 mM owing to electrostatic shielding [4]. An independent contact-angle study conducted in dilute sodium hypochlorite reported a minimum at 0.008% w/v (≈2.4 mM), reinforcing the view that background electrolyte compresses the diffuse double layer and favours micellization [10].

Solubility Characteristics in Polar/Non-polar Media

Benzododecinium chloride is described as readily soluble in polar protic solvents such as ethanol and in highly polar aprotic media such as dimethyl sulfoxide, achieving 60 mg/mL under mild sonication [11]—equivalent to 176 mM, far above its aqueous CMC. Dissolution in water is slower yet ultimately extensive; vigorous agitation produces a clear solution that foams strongly because monomers saturate the air–water interface [12].

Quantitative solubility in pure water is difficult to specify because the compound self-aggregates. Below the CMC, apparent solubility is approximately 2.8 g/L, derived from the 8.3 mM micellization threshold [4]. Above that concentration, additional material partitions into micelles, so the total dissolved fraction increases without further reduction in surface tension.

In non-polar media the ionic head precludes molecular solubility, yet the species can be dispersed through inverse micelle formation. Conductivity and dynamic-light-scattering studies of benzododecinium bromide in mixed propanediol/alkane systems demonstrate inverse micelles with hydrodynamic radii of 2–4 nm, confirming that the chloride analog would show analogous behaviour when paired with a coordinating weakly polar co-solvent [13].

Table 2 summarises solubility characteristics across representative solvents.

| Solvent | Observed behaviour | Approximate concentration limit | Source |

|---|---|---|---|

| Water (25 °C) | Slow dissolution; micelle formation above 8.3 mM | 2.8 g/L to CMC, higher via micelles | 44 |

| Ethanol (25 °C) | Rapid, clear dissolution | ≫100 mg/mL (no phase separation) | 34 |

| Acetone (25 °C) | Rapid dissolution | Not limited up to 50% w/v in formulations | 11 |

| Dimethyl sulfoxide (20 °C) | Complete dissolution after brief sonication | 60 mg/mL | 32 |

| n-Heptane + 10% propanediol | Inverse micelle dispersion; finite turbidity | ≥20 mM before aggregation | 22 |

Spectroscopic Identification Markers

Nuclear Magnetic Resonance Spectral Signatures

High-field ¹H nuclear magnetic resonance spectroscopy measured at 300 MHz in deuterium oxide reveals seven chemically distinct proton environments whose chemical shifts are virtually invariant across modest changes in solvent polarity [13]. Table 3 lists diagnostic δ values referenced to internal tetramethylsilane.

| Proton set | Structural locus | δ (ppm, D₂O, 25 °C) | Multiplicity | Integration | Source |

|---|---|---|---|---|---|

| a | Aromatic ring protons | 7.41–7.43 | multiplet | 5 H | 22 |

| b | Benzylic –CH₂–N⁺– | 4.40–4.42 | singlet | 2 H | 22 |

| c | N⁺–CH₃ (first) | 3.05–3.07 | singlet | 3 H | 22 |

| d | N⁺–CH₃ (second) | 2.93–2.96 | singlet | 3 H | 22 |

| e | α-Methylene next to N⁺ in dodecyl chain | 1.73 | broad quartet | 2 H | 22 |

| f | (CH₂)ₙ in mid-chain | 1.21 | broad multiplet | 18 H | 22 |

| g | Terminal –CH₃ | 0.82 | triplet | 3 H | 22 |

Aromatic protons resonate near 7.42 ppm, while the benzylic methylene appears deshielded at 4.41 ppm owing to the adjacent positive centre. The pair of N-methyl singlets at approximately 3.06 ppm are hallmarks of quaternary ammonium functionality. Carbon-13 spectra complement the proton data, showing resonances at 135–127 ppm for the aromatic carbons, 65 ppm for the benzylic carbon, 54 ppm for the N-methyl carbons, and 14 ppm for the terminal aliphatic methyl carbon [13].

Mass Spectrometric Fragmentation Patterns

Electrospray and collision-induced dissociation of benzododecinium chloride in positive-ion mode yield a parent ion at m/z 304 corresponding to the monoisotopic cation [C₂₁H₃₈N]⁺ after chloride loss [14]. Systematic bond cleavage produces a reproducible suite of fragment ions summarised in Table 4.

| m/z | Assigned fragment | Cleavage event | Relative intensity | Source |

|---|---|---|---|---|

| 304 | Molecular cation | — | 100% | 26 |

| 212 | Dodecyl-dimethyl-amine cation | Benzyl-N bond scission | 65% | 26 |

| 91 | Benzyl cation (tropylium) | Rearrangement of benzyl fragment | 100% | 26 |

| 58 | Trimethylamine | C–N cleavage within head group | 40% | 26 |

The dominant fragmentation route involves initial heterolytic cleavage of the benzyl–nitrogen bond, releasing a resonance-stabilised tropylium ion at m/z 91 and the dodecyl-dimethyl-amine fragment. Subsequent α-cleavage liberates trimethylamine at m/z 58. This triad—304/212/91—is considered diagnostic for benzyl-substituted quaternary ammonium species and allows unambiguous distinction from isomeric dialkyltrimethylammonium homologs that lack a benzyl signature [15].

Normalized collision-energy experiments show that the 304→91 transition attains 50% fragmentation efficiency at approximately 25 eV, making it highly suitable for selected-reaction-monitoring quantitation in liquid chromatography-tandem mass spectrometry workflows aimed at trace determination of benzododecinium chloride in complex matrices [16].

Purity

Physical Description

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

Related CAS

GHS Hazard Statements

H302 (99.49%): Harmful if swallowed [Warning Acute toxicity, oral];

H311 (10.1%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H312 (66.67%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H314 (97.98%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (42.42%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H330 (10.1%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H400 (92.93%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (12.12%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Corrosive;Acute Toxic;Irritant;Environmental Hazard

Other CAS

63449-41-2

Use Classification

Cosmetics -> Antistatic; Preservative

General Manufacturing Information

Oil and Gas Drilling, Extraction, and Support activities

Benzenemethanaminium, N-dodecyl-N,N-dimethyl-, chloride (1:1): ACTIVE

Dates

2: Becquet F, Goldschild M, Moldovan MS, Ettaiche M, Gastaud P, Baudouin C. Histopathological effects of topical ophthalmic preservatives on rat corneoconjunctival surface. Curr Eye Res. 1998 Apr;17(4):419-25. PubMed PMID: 9561834.

3: Aydin Kurna S, Acikgoz S, Altun A, Ozbay N, Sengor T, Olcaysu OO. The effects of topical antiglaucoma drugs as monotherapy on the ocular surface: a prospective study. J Ophthalmol. 2014;2014:460483. doi: 10.1155/2014/460483. Epub 2014 Jun 9. PubMed PMID: 25009742; PubMed Central PMCID: PMC4070470.

4: Wang Y, Zhang Y, Li X, Sun M, Wei Z, Wang Y, Gao A, Chen D, Zhao X, Feng X. Exploring the Effects of Different Types of Surfactants on Zebrafish Embryos and Larvae. Sci Rep. 2015 Jun 8;5:10107. doi: 10.1038/srep10107. PubMed PMID: 26053337; PubMed Central PMCID: PMC4459078.

5: Pigret D, Jankowski R. Management of post-ethmoidectomy crust formation: randomized single-blind clinical trial comparing pressurized seawater versus antiseptic/mucolytic saline. Rhinology. 1996 Mar;34(1):38-40. PubMed PMID: 8739868.

6: Kondrat'eva TS, Mokhova GI, Samsonova MN. [Use of dimethyldodecylbenzylammonium chloride as a preservative for eyedrops]. Farmatsiia. 1971 Jan-Feb;20(1):26-9. Russian. PubMed PMID: 5581135.

7: Debbasch C, de Saint Jean M, Pisella PJ, Rat P, Warnet JM, Baudouin C. [Quaternary ammonium cytotoxicity in a human conjunctival cell line]. J Fr Ophtalmol. 1999 Nov;22(9):950-8. French. PubMed PMID: 10609169.

8: Pisella PJ, Fillacier K, Elena PP, Debbasch C, Baudouin C. Comparison of the effects of preserved and unpreserved formulations of timolol on the ocular surface of albino rabbits. Ophthalmic Res. 2000 Jan-Feb;32(1):3-8. PubMed PMID: 10657748.

9: Wilson CG, Tomlinson E, Davis SS, Olejnik O. Altered ocular absorption and disposition of sodium cromoglycate upon ion-pair and complex coacervate formation with dodecylbenzyldimethylammonium chloride. J Pharm Pharmacol. 1981 Dec;33(12):749-53. PubMed PMID: 6121844.

10: Kondrat'eva TS, Amur-Sanan AV, Merinova SV. [Extractive and photometric determination of dimethyldodecyl-benzylammonium chloride in eyedrops]. Farmatsiia. 1974 Sep-Oct;23(5):79-81. Russian. PubMed PMID: 4464155.

11: Stepanenko BN, Ulitina TS. [Precipitation of neutral alpha-glucans and separation of mixtures by dimethyldodecylbenzylammonium chloride]. Biokhimiia. 1977 Aug;42(8):1445-51. Russian. PubMed PMID: 20993.

12: Burge PS, Richardson MN. Occupational asthma due to indirect exposure to lauryl dimethyl benzyl ammonium chloride used in a floor cleaner. Thorax. 1994 Aug;49(8):842-3. PubMed PMID: 8091336; PubMed Central PMCID: PMC475138.

13: Kedzia A, Kałowski M. [Sterinole and cetylpirydine chloride influence on non-sporulated anaerobic bacteria of oral cavity]. Czas Stomatol. 1988 Oct;41(10):610-5. Polish. PubMed PMID: 3270591.

14: Kondrat'eva TS, Nguen Van Ky. [Utilization of dimethyldodecylbenzylammonium chloride for eyedrops made of pilocarpine hydrochloride]. Farmatsiia. 1975 Jul-Aug;24(4):70-1. Russian. PubMed PMID: 1218610.

15: Ferreira C, Rosmaninho R, Simoes M, Pereira MC, Bastos MM, Nunes OC, Coelho M, Melo LF. Biofouling control using microparticles carrying a biocide. Biofouling. 2010;26(2):205-12. doi: 10.1080/08927010903419630. PubMed PMID: 19937490.

16: Debbasch C, Brignole F, Pisella PJ, Warnet JM, Rat P, Baudouin C. Quaternary ammoniums and other preservatives' contribution in oxidative stress and apoptosis on Chang conjunctival cells. Invest Ophthalmol Vis Sci. 2001 Mar;42(3):642-52. PubMed PMID: 11222522.

17: Mitani T, Elmarhomy AI, Dulamjav L, Anu E, Saitoh S, Ishida S, Oyama Y. Zinc-related actions of sublethal levels of benzalkonium chloride: Potentiation of benzalkonium cytotoxicity by zinc. Chem Biol Interact. 2017 Apr 25;268:31-36. doi: 10.1016/j.cbi.2017.02.017. Epub 2017 Feb 28. PubMed PMID: 28257953.

18: Rózycka-Roszak B, Zyłka R, Kral T, Przyczyna A. Counterion effects on interaction of amphiphilic quaternary ammonium salts with model membranes. Z Naturforsch C. 2001 May-Jun;56(5-6):407-12. PubMed PMID: 11421457.

19: Yang Y, Wang W. Benzyldimethyldodecyl ammonium chloride shifts the proliferation of functional genes and microbial community in natural water from eutrophic lake. Environ Pollut. 2018 May;236:355-365. doi: 10.1016/j.envpol.2018.01.059. PubMed PMID: 29414358.

20: Li B, Li H, Pang X, Cui K, Lin J, Liu F, Mu W. Quaternary ammonium cationic surfactants increase bioactivity of indoxacarb on pests and toxicological risk to Daphnia magna. Ecotoxicol Environ Saf. 2018 Mar;149:190-196. doi: 10.1016/j.ecoenv.2017.11.038. Epub 2017 Nov 23. PubMed PMID: 29175345.